N-(2-hydroxyethyl)-2-phenoxypropanamide
Description
N-(2-Hydroxyethyl)-2-phenoxypropanamide is an amide derivative characterized by a hydroxyethyl group attached to the amide nitrogen and a phenoxy substituent on the propanamide chain. This structure confers a balance of hydrophilicity (from the hydroxyethyl group) and lipophilicity (from the phenoxy group), making it relevant for pharmaceutical and chemical research.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C11H15NO3/c1-9(11(14)12-7-8-13)15-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) |
InChI Key |
ODGPDGLMVVPVDN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCO)OC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NCCO)OC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varied N-Substituents
- N-(2-Ethoxyphenyl)-2-phenoxypropanamide (CAS 349579-61-9): Structure: Ethoxyphenyl group on the amide nitrogen, phenoxy on propanamide. Properties: Higher molecular weight (285.34 g/mol) and increased lipophilicity compared to the hydroxyethyl analogue due to the ethoxyphenyl group. The ethoxy group may enhance metabolic stability but reduce aqueous solubility .
- N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (CAS 36556-72-6): Structure: Hydroxyethyl on amide nitrogen, dimethyl groups on propanamide. The compound’s logP is likely higher than the phenoxy derivative, favoring lipid membrane penetration .
Analogues with Modified Propanamide Chains
- 2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4): Structure: Hydroxyethyl on amide nitrogen, hydroxyl group on propanamide. Properties: Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents. This contrasts with the phenoxy variant, where the aromatic group may favor interaction with hydrophobic targets .
- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide: Structure: Chlorophenyl and hydroxamic acid groups. Properties: The hydroxamic acid moiety enables metal chelation (e.g., iron), useful in antioxidant or antimicrobial applications. The phenoxy group in the target compound lacks this chelation ability but may exhibit radical scavenging via aromatic π-electrons .
Pharmacologically Active Analogues
- Natural Amides from Lycium yunnanense (e.g., Compound 4, 6, 7, 12): Structure: Phenolic amides with hydroxy/methoxy substitutions. Activity: Demonstrated anti-inflammatory effects (IC₅₀ < 17.21 μM).
- Diclofenac Salts with N-(2-Hydroxyethyl)-piperidine: Structure: Hydroxyethyl-modified pharmaceutical salts. This modification is critical for improving drug delivery .
Key Research Findings and Data Tables
Table 2: Functional Group Impact on Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
